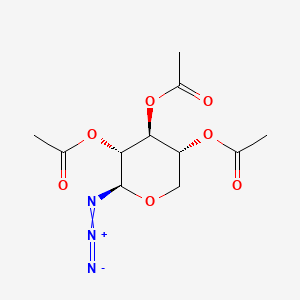
2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide
Vue d'ensemble
Description
2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide is a chemical compound with the molecular formula C11H15N3O7 and a molecular weight of 301.25 g/mol . This compound is a derivative of xylopyranose, a sugar molecule, and is characterized by the presence of three acetyl groups and an azide group. It is commonly used in organic synthesis, particularly in the field of click chemistry .
Analyse Biochimique
Biochemical Properties
2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide plays a crucial role in biochemical reactions, particularly in the synthesis of glycosidic bonds. It interacts with various enzymes and proteins involved in carbohydrate metabolism. For instance, it can be used as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules . The azide group in this compound allows it to participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying glycoproteins and glycolipids on the cell surface . This modification can alter cell-cell interactions, signal transduction, and immune responses. Additionally, this compound can impact gene expression by influencing the glycosylation patterns of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through its azide group. This group can form covalent bonds with alkyne-containing molecules via a cycloaddition reaction, resulting in the formation of triazole linkages . This reaction is highly specific and efficient, making it a valuable tool in bioconjugation and labeling studies. Additionally, this compound can inhibit or activate enzymes by modifying their glycosylation patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions (2-8°C), but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of altered glycosylation patterns and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively modify glycosylation patterns without causing significant toxicity . At higher doses, it can lead to adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biochemical modifications .
Metabolic Pathways
This compound is involved in several metabolic pathways related to carbohydrate metabolism. It interacts with glycosyltransferases and other enzymes that catalyze the formation and modification of glycosidic bonds . The compound can also affect metabolic flux by altering the levels of key metabolites involved in glycosylation processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity, as it may interact with different biomolecules depending on its cellular environment . For example, the compound may be directed to the Golgi apparatus, where it can participate in glycosylation reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The acetylation process is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The resulting tri-O-acetylated compound is then reacted with sodium azide in a suitable solvent like dimethylformamide (DMF) to introduce the azide group .
Industrial Production Methods
While specific industrial production methods for 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Acetic Anhydride and Pyridine: Used for the acetylation of beta-D-xylopyranose.
Sodium Azide and DMF:
Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azide group to an amine.
Major Products Formed
Applications De Recherche Scientifique
2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, particularly in click chemistry.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a process widely used in click chemistry . This reactivity is leveraged in various applications, including the synthesis of bioconjugates and the development of new materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4-Tri-O-acetyl-alpha-D-xylopyranosyl azide: Similar in structure but differs in the stereochemistry of the xylopyranose ring.
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide: Contains an additional acetyl group and is derived from glucopyranose instead of xylopyranose.
Uniqueness
2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide is unique due to its specific acetylation pattern and the presence of the azide group, which makes it highly reactive in click chemistry reactions. This compound’s unique structure allows for selective modifications and applications in various fields .
Propriétés
IUPAC Name |
[(3R,4S,5R,6R)-4,5-diacetyloxy-6-azidooxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O7/c1-5(15)19-8-4-18-11(13-14-12)10(21-7(3)17)9(8)20-6(2)16/h8-11H,4H2,1-3H3/t8-,9+,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAJKBXVWKPVDF-LMLFDSFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369332 | |
| Record name | ST50306943 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53784-33-1 | |
| Record name | ST50306943 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B1299739.png)
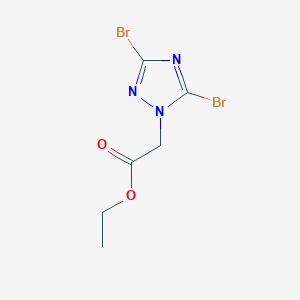
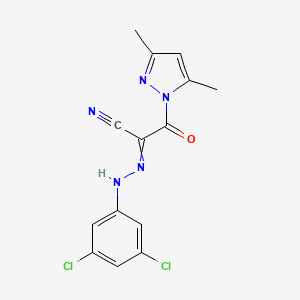
![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)
![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)
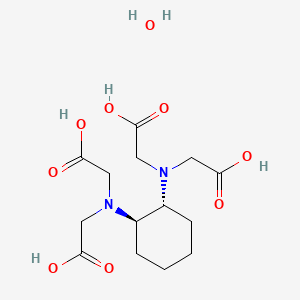

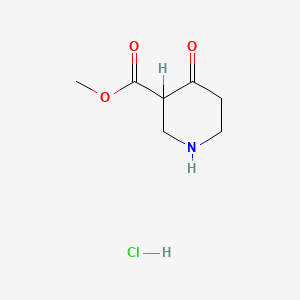
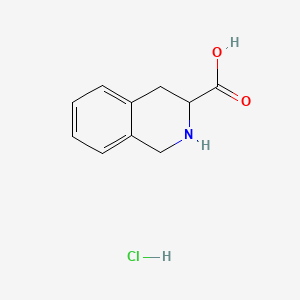
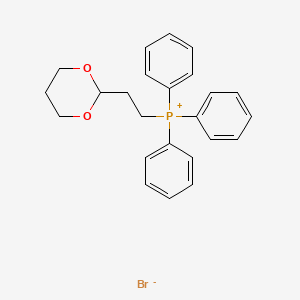



![[4-[4-(2-Cyano-3-methoxy-3-oxoprop-1-enyl)pyrimidin-2-yl]phenyl] thiophene-2-carboxylate](/img/structure/B1299781.png)
